2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid
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Overview
Description
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid is a chemical compound with the molecular formula C8H10O3. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, resulting in the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A related compound with similar structural features and reactivity.
4,5-Dihydrofuran-2-ylboronic acid: Another furan derivative with distinct chemical properties and applications.
Uniqueness
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid stands out due to its unique isopropenyl group, which imparts specific reactivity and biological activity. This structural feature differentiates it from other furan derivatives and enhances its potential for diverse applications .
Properties
CAS No. |
198023-66-4 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-5(2)7-3-6(4-11-7)8(9)10/h4,7H,1,3H2,2H3,(H,9,10) |
InChI Key |
VGSBCUNTFPWCCG-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC(=CO1)C(=O)O |
Canonical SMILES |
CC(=C)C1CC(=CO1)C(=O)O |
Synonyms |
3-Furancarboxylicacid,4,5-dihydro-5-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
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